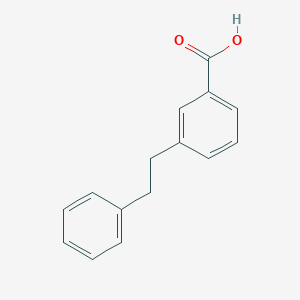

3-(2-Phenylethyl)benzoic acid

概要

説明

3-(2-Phenylethyl)benzoic acid is an organic compound with the molecular formula C15H14O2. It is a derivative of benzoic acid, where a phenylethyl group is attached to the third carbon of the benzoic acid ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethyl)benzoic acid can be achieved through several methods. One common method involves the Friedel-Crafts acylation of benzene with 3-(2-Phenylethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of this compound methyl ester. This process uses a palladium on carbon catalyst and hydrogen gas under elevated pressure and temperature to achieve the desired product.

化学反応の分析

Types of Reactions: 3-(2-Phenylethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: this compound derivatives with additional oxygen-containing functional groups.

Reduction: 3-(2-Phenylethyl)benzyl alcohol.

Substitution: Various substituted benzoic acids depending on the substituent introduced.

科学的研究の応用

3-(2-Phenylethyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

Industry: It is used in the manufacture of fragrances, dyes, and polymers due to its aromatic properties.

作用機序

The mechanism of action of 3-(2-Phenylethyl)benzoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity.

類似化合物との比較

Benzoic acid: The parent compound, which lacks the phenylethyl group.

Phenylacetic acid: Similar structure but with a different position of the phenyl group.

Cinnamic acid: Contains a phenyl group attached to an acrylic acid moiety.

Uniqueness: 3-(2-Phenylethyl)benzoic acid is unique due to the presence of both a benzoic acid and a phenylethyl group, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler benzoic acid derivatives.

生物活性

3-(2-Phenylethyl)benzoic acid, an organic compound with the molecular formula C15H14O2, is a derivative of benzoic acid characterized by the presence of a phenylethyl group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The structure of this compound consists of a benzoic acid moiety linked to a phenylethyl group at the meta position. This configuration imparts unique chemical properties that influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with various biological molecules, affecting their structure and function.

- Aromatic Interactions : The aromatic ring allows for π-π interactions with other aromatic compounds, enhancing stability and reactivity.

- Enzyme Interaction : Studies suggest that derivatives of benzoic acid can modulate the activity of key enzymes involved in protein degradation pathways, such as cathepsins B and L, which are crucial for cellular homeostasis and apoptosis regulation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that benzoic acid derivatives can disrupt microbial cell membranes or interfere with metabolic pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in human cells. This property is particularly relevant for developing treatments for chronic inflammatory conditions.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. It has shown promise in inducing apoptosis in cancer cell lines through the activation of proteasomal pathways. Specifically, it enhances the activity of the ubiquitin-proteasome system, which is essential for degrading misfolded proteins and regulating cell cycle progression .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating its potential as a natural preservative or therapeutic agent.

- Anti-inflammatory Research : In a controlled trial involving human fibroblasts, treatment with this compound resulted in a significant reduction in interleukin-6 (IL-6) levels compared to untreated controls. This suggests its utility in managing inflammatory responses .

- Cancer Cell Studies : In vitro assays on Hep-G2 liver cancer cells revealed that this compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent apoptosis .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| Benzoic Acid | Simple carboxylic acid | Antimicrobial |

| Phenylacetic Acid | Aromatic carboxylic acid | Antimicrobial, anti-inflammatory |

| Cinnamic Acid | Phenolic compound | Antioxidant, anti-inflammatory |

| This compound | Aromatic carboxylic acid | Antimicrobial, anti-inflammatory, anticancer |

特性

IUPAC Name |

3-(2-phenylethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHAEINDORLHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。